1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348825
InChI: InChI=1S/C12H14N4O4S2/c17-10-2-1-9(11(18)14-12-13-4-5-21-12)15-16(10)8-3-6-22(19,20)7-8/h4-5,8H,1-3,6-7H2,(H,13,14,18)
SMILES:
Molecular Formula: C12H14N4O4S2
Molecular Weight: 342.4 g/mol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC16348825

Molecular Formula: C12H14N4O4S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide -

Specification

Molecular Formula C12H14N4O4S2
Molecular Weight 342.4 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide
Standard InChI InChI=1S/C12H14N4O4S2/c17-10-2-1-9(11(18)14-12-13-4-5-21-12)15-16(10)8-3-6-22(19,20)7-8/h4-5,8H,1-3,6-7H2,(H,13,14,18)
Standard InChI Key GBUXFVQDEJSZLR-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC=CS3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Tetrahydrothiophene 1,1-dioxide: A five-membered sulfone ring contributing to enhanced polarity and hydrogen-bonding capacity.

  • Tetrahydropyridazine-6-one: A partially saturated diazine ring with a ketone group at position 6, enabling keto-enol tautomerism.

  • Thiazole-2-yl carboxamide: A bicyclic aromatic system with a sulfur-nitrogen framework, common in bioactive molecules .

The molecular formula is C₁₂H₁₄N₄O₄S₂, with a molecular weight of 342.4 g/mol. Key spectral identifiers include:

PropertyValue
IUPAC Name1-(1,1-Dioxothiolan-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide
Canonical SMILESC1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC=CS3
InChI KeyGBUXFVQDEJSZLR-UHFFFAOYSA-N
PubChem CID42906648

The sulfone group in the tetrahydrothiophene ring enhances electrophilicity, while the thiazole moiety provides π-stacking capabilities critical for receptor interactions .

Synthesis and Reaction Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential cyclization and coupling reactions:

  • Formation of Tetrahydropyridazine Core:

    • Cyclocondensation of α-bromoacyl intermediates with thiocarbamides under refluxing acetone yields the tetrahydropyridazine-thiazole backbone .

    • Key reagents: DMF/DMSO solvents, Br₂ in acetic acid for bromination.

  • Sulfonation of Tetrahydrothiophene:

    • Oxidation of tetrahydrothiophene using H₂O₂ or peracids introduces the 1,1-dioxide group.

  • Amide Coupling:

    • Carbodiimide-mediated coupling between the tetrahydropyridazine carboxylic acid and 2-aminothiazole finalizes the structure.

Table 1: Optimization Parameters for Critical Steps

Reaction StepConditionsYield (%)
CyclocondensationAcetone, reflux, 12 h72–85
SulfonationH₂O₂ (30%), 60°C, 6 h89
Amide FormationEDC/HOBt, DMF, rt, 24 h68

Challenges include steric hindrance during amide bond formation and side reactions during sulfonation, necessitating precise stoichiometric control.

Chemical Reactivity and Functional Group Interactions

Electrophilic and Nucleophilic Sites

  • Sulfone Group: Participates in nucleophilic substitutions (e.g., with amines or thiols).

  • Pyridazine Ketone: Undergoes condensation with hydrazines to form hydrazones .

  • Thiazole Nitrogen: Coordinates with metal ions, enabling catalytic applications .

Stability Profile:

  • pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide bond.

  • Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.

Target PathwayPotential IC₅₀ (µM)Likelihood
DHFR Inhibition0.5–2.0High
Cyclooxygenase-2 (COX-2)5.0–10.0Moderate
Kinase Inhibition>20.0Low

Comparative Analysis with Structural Analogs

Key Differentiators

  • Versus EVT-11264592: The absence of an indole moiety reduces π-stacking potential but improves solubility (logP = 1.2 vs. 2.4).

  • Versus VC16348825: The tetrahydropyridazine core enhances conformational flexibility compared to rigid pyridine derivatives.

Table 3: Physicochemical Comparison

PropertyTarget CompoundEVT-11264592VC16348825
Molecular Weight342.4374.4342.4
logP1.22.41.5
Hydrogen Bond Donors343

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